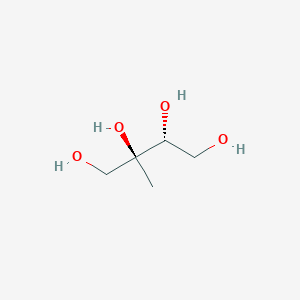

2-C-methyl-D-erythritol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)([C@@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464635 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58698-37-6 | |

| Record name | 2-C-methyl-D-erythritol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of a New Path: Unraveling the 2-C-Methyl-D-Erythritol Story

A Technical Guide to the Discovery of the Non-Mevalonate Pathway of Isoprenoid Biosynthesis

For decades, the mevalonate (MVA) pathway was the undisputed central dogma of isoprenoid biosynthesis, a seemingly universal route to the vast and vital family of molecules that includes everything from cholesterol to carotenoids. However, in the late 20th century, a series of meticulous and insightful experiments, driven by a commitment to scientific rigor, began to reveal inconsistencies in this established paradigm. This guide delves into the historical and technical journey of the discovery of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a testament to the power of observation, isotopic labeling, and biochemical detective work.

The Whispers of Anomaly: Challenging the Mevalonate Monopoly

The story of the MEP pathway begins not with a sudden breakthrough, but with the accumulation of puzzling data from isotopic labeling studies, primarily in bacteria and plants. For years, the MVA pathway was thought to be the sole route for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks of all isoprenoids.[1] However, pioneering work by Michel Rohmer and his colleagues in the 1980s on the biosynthesis of hopanoids, sterol surrogates in bacteria like Zymomonas mobilis, produced results that were difficult to reconcile with the MVA pathway.[2][3][4]

When these bacteria were fed with ¹³C-labeled glucose, the resulting labeling patterns in the hopanoid backbone did not match the predictions for the MVA pathway.[2] Specifically, the condensation of three acetyl-CoA units to form mevalonate has a distinct isotopic signature that was absent in the bacterial hopanoids. This led to the bold hypothesis that an alternative, mevalonate-independent pathway must be at play.[2]

Simultaneously, Duilio Arigoni's group, studying the biosynthesis of terpenoids in plants, also encountered similar discrepancies using ¹³C-NMR spectroscopy. Their isotopic labeling experiments in plants suggested that while cytosolic isoprenoids like sterols were synthesized via the MVA pathway, plastidial isoprenoids such as carotenoids and the phytol tail of chlorophyll followed a different route.[5] These early, challenging observations laid the crucial groundwork for a paradigm shift in our understanding of isoprenoid biosynthesis.

The First Clues: Identifying the Initial Intermediates

The quest to define this new pathway was a step-by-step elucidation of its chemical intermediates and the enzymes that catalyze their transformations. The first major breakthrough came with the identification of 1-deoxy-D-xylulose 5-phosphate (DXP) as an early intermediate. This discovery was a pivotal moment, providing the first concrete chemical entity in the previously hypothetical pathway.

The enzyme responsible for the synthesis of DXP, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), was subsequently identified and characterized. DXS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate, two common metabolites from glycolysis, to form DXP.[6] This initial step provided a clear link between central carbon metabolism and the new isoprenoid biosynthesis pathway.

The next critical discovery was the identification of the immediate product of DXP metabolism: this compound 4-phosphate (MEP). The enzyme catalyzing this conversion, 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC), was found to perform both a rearrangement and a reduction of DXP in a single step.[7] The identification of MEP was a landmark achievement, giving the pathway its now widely accepted name.

Charting the Course: Elucidating the Complete MEP Pathway

With the entry point and a key intermediate identified, researchers raced to map the rest of the pathway. The subsequent steps were unraveled through a combination of genetic and biochemical approaches, often involving the use of radiolabeled or isotopically labeled substrates and the characterization of enzymes from model organisms like Escherichia coli.

The chronological discovery of the remaining enzymes and their corresponding reactions is as follows:

-

4-Diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD): This enzyme catalyzes the activation of MEP by coupling it with cytidine triphosphate (CTP) to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[8][9]

-

4-Diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE): IspE then phosphorylates CDP-ME at the 2-position, yielding 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[10][11]

-

This compound 2,4-cyclodiphosphate synthase (IspF): In the next step, IspF catalyzes the cyclization of CDP-MEP to form this compound 2,4-cyclodiphosphate (MEcPP), with the release of cytidine monophosphate (CMP).[12][13][14]

-

(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG): The penultimate step involves the reductive ring-opening of MEcPP by IspG, a complex iron-sulfur cluster-containing enzyme, to produce (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).[15][16][17]

-

(E)-4-Hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH): Finally, another iron-sulfur enzyme, IspH, reduces HMBPP to generate the final products, IPP and DMAPP.[18][19][20][21]

The complete elucidation of this seven-step pathway was a monumental achievement, fundamentally altering textbooks and opening up new avenues of research, particularly in the fields of drug development and metabolic engineering.[6]

Experimental Protocols: The Tools of Discovery

The elucidation of the MEP pathway was heavily reliant on the development and application of specific and sensitive experimental techniques. Below are representative protocols for key enzymes that were instrumental in this discovery process.

Protocol 1: Assay for 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) Activity

This protocol describes a method to measure DXS activity by quantifying the formation of its product, DXP, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13]

Materials:

-

Tris-HCl buffer (1 M, pH 8.0)

-

Dithiothreitol (DTT, 1 M)

-

Thiamine pyrophosphate (TPP, 100 mM)

-

Sodium pyruvate (1 M)

-

D-glyceraldehyde 3-phosphate (GAP) solution

-

Phosphatase inhibitor cocktail

-

Protease inhibitor cocktail

-

Assay buffer: 100 mM Tris-HCl (pH 8.0), 20% glycerol, 20 mM MgCl₂

-

Chloroform

-

LC-MS/MS system

Procedure:

-

Enzyme Extraction: Prepare a crude plant or bacterial extract containing DXS activity.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components to the assay buffer: 0.25 µL of 1 M DTT, 1 µL of 100 mM TPP, 1 µL of 1 M pyruvate, 1 µL of phosphatase inhibitor cocktail, 1 µL of protease inhibitor cocktail, and a defined amount of GAP solution. Adjust the final volume with water.[13]

-

Enzyme Reaction: Add the enzyme extract to the reaction mixture and incubate at 25°C for 2 hours.[13]

-

Reaction Termination: Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

-

Sample Preparation for LC-MS/MS: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the aqueous phase containing DXP for analysis.

-

LC-MS/MS Analysis: Analyze the aqueous sample using a suitable LC-MS/MS method optimized for the detection and quantification of DXP. A standard curve of known DXP concentrations should be used for accurate quantification.

Protocol 2: Spectrophotometric Assay for 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) Activity

This continuous spectrophotometric assay measures the activity of DXR by monitoring the oxidation of NADPH at 340 nm.[7][22]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

MnCl₂ (1 mM)

-

NADPH (0.3 mM)

-

1-Deoxy-D-xylulose 5-phosphate (DXP), enzymatically or chemically synthesized

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Assay Mixture Preparation: In a quartz cuvette, prepare the assay mixture containing 100 mM Tris-HCl (pH 7.5), 1 mM MnCl₂, and 0.3 mM NADPH.[7]

-

Enzyme Addition: Add a purified or partially purified DXR enzyme preparation to the cuvette.

-

Reaction Initiation: Initiate the reaction by adding DXP to the assay mixture.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm at 37°C. The rate of NADPH oxidation is directly proportional to the DXR activity. One unit of DXR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 3: Assay for 4-Diphosphocytidyl-2-C-methyl-D-erythritol Kinase (IspE) Activity

This endpoint assay measures the activity of IspE by quantifying the formation of its product, CDP-MEP, which can be analyzed by HPLC or other chromatographic methods.[10]

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

DTT (5 mM)

-

MgCl₂ (5 mM)

-

ATP (2 mM)

-

4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) (2 mM)

-

Purified IspE enzyme

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 100 mM Tris-HCl (pH 8.0), 5 mM DTT, 5 mM MgCl₂, 2 mM ATP, and 2 mM CDP-ME.[10]

-

Enzyme Addition: Add a known amount of purified IspE protein to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 15 minutes.[10]

-

Reaction Termination: Stop the reaction by heating the mixture at 80°C for 5 minutes.[10]

-

Analysis: Analyze the reaction mixture for the formation of CDP-MEP using a suitable analytical method, such as HPLC, to separate and quantify the product.

Visualizing the Discovery and the Pathway

Conclusion: A New Frontier in Isoprenoid Biology

The discovery of the this compound 4-phosphate pathway stands as a powerful example of how persistent scientific inquiry can overturn long-held dogmas. What began as subtle inconsistencies in isotopic labeling data blossomed into the elucidation of a fundamental metabolic pathway with profound implications. The absence of the MEP pathway in humans and its presence in many pathogenic bacteria and parasites has made it a prime target for the development of novel antibiotics and antimalarial drugs.[6] Furthermore, understanding this pathway has opened up new possibilities for the metabolic engineering of microorganisms and plants to produce valuable isoprenoid compounds. The story of the MEP pathway is a compelling narrative of scientific discovery, showcasing the intricate beauty of biochemistry and the relentless pursuit of knowledge.

References

- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prokaryotic triterpenoids. A novel hopanoid from the ethanol-producing bacterium Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prokaryotic triterpenoids. A novel hopanoid from the ethanol-producing bacterium Zymomonas mobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Content and composition of hopanoids in Zymomonas mobilis under various growth conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. annualreviews.org [annualreviews.org]

- 8. Chemoenzymatic synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol: A substrate for IspE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 4-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 10. Biosynthesis of terpenoids: 4-Diphosphocytidyl-2-C-methyl-d-erythritol kinase from tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 12. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound 2,4-cyclodiphosphate synthase - Wikipedia [en.wikipedia.org]

- 14. uniprot.org [uniprot.org]

- 15. IspG Converts an Epoxide Substrate Analogue to (E)-4-Hydroxy-3-methylbut-2-enyl Diphosphate: Implications for IspG Catalysis in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Isoprenoid biosynthesis in chloroplasts via the methylerythritol phosphate pathway: the (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (GcpE) from Arabidopsis thaliana is a [4Fe-4S] protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A Closer Look at the Spectroscopic Properties of Possible Reaction Intermediates in WT and Mutant (E)-4-hydroxy-3-methyl-but-2-enyl Diphosphate Reductase (IspH/LytB) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review [frontiersin.org]

The Central Role of 2-C-Methyl-D-erythritol in Isoprenoid Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoprenoids, one of the most diverse classes of natural products, are fundamental to essential cellular processes across all domains of life.[1][2][3] Their biosynthesis relies on two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] This guide provides an in-depth exploration of the MEP pathway, highlighting the pivotal role of its first committed intermediate, this compound 4-phosphate (MEP). We will delve into the enzymatic cascade of the MEP pathway, its intricate regulatory mechanisms, and its significance as a prime target for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this essential metabolic route.

Introduction: The Dichotomy of Isoprenoid Biosynthesis

Isoprenoids, also known as terpenoids, are a vast and structurally diverse family of organic molecules derived from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][5] These precursors are assembled to create a staggering array of compounds with indispensable functions, including:

-

Cellular Respiration: Quinones for electron transport.

-

Cell Wall Biosynthesis: Dolichols in bacteria.[6]

-

Photosynthesis: Carotenoids and the phytol tail of chlorophyll.[7]

-

Hormones and Signaling Molecules: Gibberellins and abscisic acid in plants.

For decades, the MVA pathway was considered the sole route to IPP and DMAPP.[3] However, groundbreaking research in the 1990s unveiled an alternative, mevalonate-independent pathway: the MEP pathway.[1][3] This discovery reshaped our understanding of isoprenoid biosynthesis and opened new avenues for therapeutic intervention.

The distribution of these two pathways is a key differentiator across the kingdoms of life. The MVA pathway is characteristic of animals, fungi, archaea, and the cytoplasm of plants.[3][4] In contrast, the MEP pathway is found in most bacteria, some eukaryotic parasites (such as the malaria parasite Plasmodium falciparum), and the plastids of plant cells.[3][8] This distinct distribution, particularly the absence of the MEP pathway in humans, makes it an exceptionally attractive target for the development of selective antimicrobial drugs.[1][5][9]

The MEP Pathway: A Step-by-Step Enzymatic Cascade

The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and culminates in the synthesis of IPP and DMAPP through a series of seven enzymatic reactions.[5][8] this compound 4-phosphate (MEP) is the first committed intermediate unique to this pathway, marking a crucial metabolic branch point.[10]

The Seven Enzymatic Steps of the MEP Pathway:

| Step | Enzyme (E. coli nomenclature) | Substrate(s) | Product | Cofactor(s) |

| 1 | 1-Deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, D-Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose 5-phosphate (DXP) | Thiamine diphosphate (ThDP) |

| 2 | 1-Deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) | 1-Deoxy-D-xylulose 5-phosphate (DXP) | This compound 4-phosphate (MEP) | NADPH |

| 3 | This compound 4-phosphate cytidylyltransferase (IspD) | This compound 4-phosphate (MEP), CTP | 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | |

| 4 | 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) | 4-Diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | ATP |

| 5 | This compound 2,4-cyclodiphosphate synthase (IspF) | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | This compound 2,4-cyclodiphosphate (MEcPP) | |

| 6 | 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG) | This compound 2,4-cyclodiphosphate (MEcPP) | (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Iron-sulfur cluster |

| 7 | 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH/LytB) | (E)-4-Hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) | Iron-sulfur cluster |

Causality Behind Experimental Choices: The elucidation of this pathway was a triumph of isotopic labeling studies, which revealed incorporation patterns inconsistent with the MVA pathway.[3] Subsequent biochemical and genetic analyses, including the creation and screening of auxotrophic E. coli mutants, were instrumental in identifying the individual enzymes and their corresponding genes.[5]

Visualization of the MEP Pathway```dot

Regulation of the MEP Pathway: A Multi-layered Control System

The flux through the MEP pathway is tightly regulated to meet the cell's demand for isoprenoid precursors while avoiding the wasteful expenditure of energy and resources. This regulation occurs at multiple levels, from the supply of initial substrates to feedback inhibition by downstream products.

Transcriptional and Post-Transcriptional Regulation

-

DXS as a Key Regulatory Point: The first enzyme, DXS, is a major control point in the pathway. I[11]n plants, DXS is often encoded by a small gene family, with different members exhibiting distinct expression patterns, suggesting specialized roles. *[11] Post-Transcriptional Control: Both DXS and DXR protein levels are subject to post-transcriptional regulation, providing a rapid mechanism to modulate pathway activity in response to changing cellular needs.

[11]### 3.2. Metabolic Regulation and Feedback Inhibition

-

Carbon, ATP, and Reducing Power Inputs: The availability of the initial substrates (pyruvate and glyceraldehyde 3-phosphate), as well as ATP and NADPH, directly influences the rate of the MEP pathway. *[8][12] The Role of MEcDP: The cyclic intermediate, this compound 2,4-cyclodiphosphate (MEcDP), has emerged as a key regulatory molecule. I[8][12]t can act as a stress signal in bacteria and a retrograde signal from plastids to the nucleus in plants. A[8][12]ccumulation of MEcDP under certain conditions suggests its role in coordinating the MEP pathway with other cellular processes. *[8] Feedback Inhibition: The end products of the pathway, IPP and DMAPP, can allosterically inhibit DXS, providing a classic feedback mechanism to control the overall flux.

Crosstalk with the MVA Pathway in Plants

In plants, the MEP and MVA pathways, though spatially separated, exhibit metabolic crosstalk. T[13][14]here is evidence for the exchange of isoprenoid precursors between the plastids (MEP pathway) and the cytoplasm (MVA pathway), allowing for a coordinated synthesis of different classes of isoprenoids.

[13][14]## 4. The MEP Pathway as a Target for Drug Development

The essentiality of the MEP pathway for the survival of many pathogenic bacteria and parasites, coupled with its absence in humans, makes it an ideal target for the development of novel antimicrobial agents.

[5][9][15]### 4.1. Promising Enzymatic Targets

-

DXS: As the first enzyme, DXS is a logical target. However, its role in the biosynthesis of vitamins B1 and B6 in some organisms presents a potential for off-target effects. *[5] DXR: DXR catalyzes the first committed step of the MEP pathway, making it a highly attractive target. T[5][9]he natural product fosmidomycin , a potent DXR inhibitor, has shown clinical efficacy against malaria. *[15][16] IspF: This enzyme also represents a promising target due to its essentiality and druggable binding pocket.

[5]### 4.2. Development of Inhibitors

The development of inhibitors targeting MEP pathway enzymes is an active area of research. S[16]trategies include:

-

Structure-based drug design: Utilizing the crystal structures of the enzymes to design specific inhibitors.

-

High-throughput screening: Screening large compound libraries for molecules that inhibit enzyme activity.

-

Fragment-based drug discovery: Identifying small molecular fragments that bind to the enzyme's active site and then linking them to create more potent inhibitors.

Visualization of Drug Targeting Strategy

Caption: Inhibition of the MEP pathway as a strategy for antimicrobial drug development.

Experimental Protocols for Studying the MEP Pathway

A robust understanding of the MEP pathway relies on precise and reproducible experimental methodologies. Below are outlines of key protocols for researchers in this field.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This method provides sensitive and accurate measurement of the low-abundance phosphorylated intermediates of the MEP pathway.

[14]Protocol Outline:

-

Sample Collection and Quenching: Rapidly freeze biological samples (e.g., bacterial pellets, plant tissue) in liquid nitrogen to halt metabolic activity. 2[14]. Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as methanol/chloroform/water. Include stable isotope-labeled internal standards for each target metabolite to ensure accurate quantification. 3[14]. Phase Separation: Centrifuge the extract to separate the polar aqueous phase, containing the phosphorylated MEP pathway intermediates, from the non-polar phase. 4[14]. LC-MS/MS Analysis: Analyze the aqueous phase using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ a suitable chromatographic method (e.g., ion-pairing or hydrophilic interaction liquid chromatography) to separate the polar analytes.

-

Data Analysis: Quantify the metabolites by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.

In Vivo Visualization of MEP Pathway Inhibition

This protocol utilizes a genetically encoded fluorescent reporter system to visualize the effects of MEP pathway inhibitors on protein prenylation in living cells.

[17]Protocol Outline:

-

Generation of a Reporter Cell Line: Create a stable cell line (e.g., tobacco BY-2 cells) expressing a fusion protein consisting of a fluorescent protein (e.g., GFP) and a C-terminal prenylation motif (e.g., the CVIL box for geranylgeranylation). 2[17][18]. Induction of Reporter Expression: Induce the expression of the reporter protein using a suitable inducer (e.g., dexamethasone).

-

Inhibitor Treatment: Treat the cells with specific inhibitors of the MEP pathway (e.g., fosmidomycin) or the MVA pathway (e.g., mevinolin) as a control.

-

Microscopy: Observe the subcellular localization of the fluorescent reporter protein using confocal microscopy. Inhibition of the MEP pathway will disrupt protein prenylation, leading to a mislocalization of the reporter protein (e.g., from the plasma membrane to the nucleus). 5[17][18]. Complementation Assays: To confirm the specificity of the inhibitors, perform complementation experiments by co-incubating the cells with downstream intermediates of the MEP pathway (e.g., geranylgeraniol).

[18]### Experimental Workflow Visualization

Caption: Key experimental workflows for investigating the MEP pathway.

Conclusion and Future Perspectives

The discovery of the MEP pathway has fundamentally altered our understanding of isoprenoid biosynthesis and has provided a wealth of opportunities for the development of novel therapeutics. This compound stands at a critical juncture in this pathway, and a deep understanding of its formation, consumption, and regulatory roles is paramount for researchers and drug developers.

Future research will likely focus on:

-

Unraveling the intricate regulatory networks: Further elucidation of the transcriptional, post-transcriptional, and allosteric mechanisms that control flux through the MEP pathway.

-

Exploring the crosstalk with other metabolic pathways: A more detailed understanding of how the MEP pathway is integrated with central carbon metabolism and other biosynthetic routes.

-

Developing next-generation inhibitors: The design and synthesis of more potent and selective inhibitors targeting various enzymes of the MEP pathway to combat drug-resistant pathogens.

-

Metabolic engineering: Harnessing the MEP pathway in microorganisms for the sustainable production of high-value isoprenoids for use in pharmaceuticals, biofuels, and fragrances.

[7]The continued exploration of the MEP pathway promises to yield not only fundamental biological insights but also innovative solutions to pressing challenges in medicine and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound 4-phosphate (MEP) - Echelon Biosciences [echelon-inc.com]

- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Network analysis of the MVA and MEP pathways for isoprenoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chimia.ch [chimia.ch]

- 10. 2-C-Methylerythritol 4-phosphate - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Plastidial this compound 4-Phosphate Pathway Provides the Isoprenyl Moiety for Protein Geranylgeranylation in Tobacco BY-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The MEP Pathway: A Technical Guide to the Biosynthesis of Isoprenoid Precursors for Secondary Metabolite Production

Abstract

Isoprenoids, also known as terpenoids, represent the largest and most structurally diverse class of natural products, with over 30,000 known compounds.[1] They are indispensable for a myriad of biological functions and hold immense commercial value as pharmaceuticals, fragrances, and biofuels. The biosynthesis of all isoprenoids originates from two simple five-carbon precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] Nature has evolved two distinct and independent routes for the synthesis of these fundamental building blocks: the classical mevalonate (MVA) pathway and the more recently discovered 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4] This technical guide provides an in-depth exploration of the MEP pathway, a critical metabolic route in most bacteria, photosynthetic eukaryotes, and apicomplexan parasites.[5][6] Its absence in humans makes the enzymes of this pathway attractive targets for the development of novel antimicrobial and antimalarial drugs.[6][7] We will delve into the enzymatic cascade of the MEP pathway, its intricate regulatory mechanisms, and its pivotal role as a precursor to a vast array of secondary metabolites. Furthermore, this guide will equip researchers with detailed experimental protocols and methodologies for studying and engineering this pathway for enhanced production of valuable isoprenoids.

Introduction: The Two Roads to Isoprenoids

For decades, the MVA pathway was considered the sole route for IPP and DMAPP biosynthesis.[8] However, groundbreaking research in the 1990s unveiled the existence of the MEP pathway, an alternative mevalonate-independent route.[8] This discovery reshaped our understanding of isoprenoid metabolism.

The MVA pathway , primarily found in animals, fungi, archaea, and the cytoplasm of plants, commences with acetyl-CoA.[4][8] In contrast, the MEP pathway operates in most bacteria, green algae, and the plastids of higher plants, utilizing pyruvate and D-glyceraldehyde 3-phosphate as its starting materials.[8][9] This compartmentalization in plants highlights a fascinating metabolic dichotomy, where the cytosolic MVA pathway is mainly responsible for the synthesis of sterols, while the plastidial MEP pathway provides the precursors for carotenoids, chlorophyll side chains, and various monoterpenes and diterpenes.[3]

The Enzymatic Machinery of the MEP Pathway

The MEP pathway is a seven-step enzymatic cascade that converts primary metabolites into the universal isoprenoid precursors, IPP and DMAPP.[10][11]

From Primary Metabolites to the First Committed Intermediate

The pathway initiates with the condensation of pyruvate and D-glyceraldehyde 3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) , a thiamine pyrophosphate (TPP)-dependent enzyme.[6][9] The product of this reaction, 1-deoxy-D-xylulose 5-phosphate (DXP), is a key branch-point metabolite, also serving as a precursor for the biosynthesis of vitamins B1 (thiamine) and B6 (pyridoxal phosphate).[6]

The second and first committed step of the MEP pathway is the intramolecular rearrangement and NADPH-dependent reduction of DXP to this compound 4-phosphate (MEP), catalyzed by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC) .[8][12]

Activation and Cyclization

The subsequent steps involve the activation of MEP. First, This compound 4-phosphate cytidylyltransferase (IspD) catalyzes the reaction of MEP with cytidine triphosphate (CTP) to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[8] Next, the 2-hydroxy group of CDP-ME is phosphorylated by ATP in a reaction catalyzed by 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) , yielding 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[8] This intermediate is then converted to this compound 2,4-cyclodiphosphate (MEcDP) with the release of cytidine monophosphate (CMP) by This compound 2,4-cyclodiphosphate synthase (IspF) .[8][13]

The Final Steps to IPP and DMAPP

The final two steps of the MEP pathway involve two iron-sulfur cluster-containing enzymes. 4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG) catalyzes the reductive ring-opening of MEcDP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[8] Subsequently, 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) reduces HMBPP to generate a mixture of IPP and DMAPP.[8]

Regulation of the MEP Pathway: A Multi-Level Control System

The flux through the MEP pathway is tightly regulated to meet the cellular demand for isoprenoids while avoiding the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including transcriptional control, post-transcriptional modifications, and metabolic feedback.

Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes is influenced by various developmental and environmental cues. For instance, in plants, light is a major factor, with the expression of several MEP pathway genes being upregulated by light, which is consistent with the increased demand for photosynthetic pigments.[14]

Enzymatic Regulation: The activity of key enzymes in the pathway is also subject to regulation. DXS is widely considered a major rate-limiting enzyme in the MEP pathway.[9][15] Its activity can be modulated by feedback inhibition from downstream isoprenoid pyrophosphates like IPP and DMAPP.[16] Recent studies have also uncovered a novel feed-forward regulatory mechanism where MEP, the product of DXR, can activate and sustain the activity of IspF.[17]

Metabolic Feedback and Crosstalk: The intermediate This compound 2,4-cyclodiphosphate (MEcDP) has emerged as a key regulatory molecule.[5] It not only acts as an intermediate in the pathway but also functions as a stress signal in bacteria and a retrograde signal from the plastid to the nucleus in plants, coordinating cellular responses.[5][18]

The MEP Pathway as a Fountainhead of Secondary Metabolites

The IPP and DMAPP produced by the MEP pathway are the universal building blocks for all isoprenoids.[19] These precursors are sequentially condensed by prenyltransferases to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These, in turn, are the immediate precursors for the vast array of isoprenoid secondary metabolites.

-

Monoterpenes (C10): Derived from GPP, these include compounds like menthol, limonene, and pinene, which are major components of essential oils and are widely used as flavorings, fragrances, and pharmaceuticals.

-

Sesquiterpenes (C15): Formed from FPP, this class includes the antimalarial drug artemisinin, the anti-cancer agent paclitaxel (Taxol), and various phytoalexins involved in plant defense.

-

Diterpenes (C20): Synthesized from GGPP, this group encompasses gibberellins (plant hormones), carotenoids (photosynthetic pigments and antioxidants), and the phytol side chain of chlorophyll.[20]

The redirection of carbon flux from primary metabolism towards the MEP pathway is a key strategy in metabolic engineering to enhance the production of these valuable terpenoids.[21]

Experimental Protocols for Studying the MEP Pathway

A thorough understanding and successful manipulation of the MEP pathway rely on robust experimental methodologies.

Quantification of MEP Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of the low-abundance, polar intermediates of the MEP pathway.[22][23]

Methodology:

-

Sample Collection and Quenching: Rapidly quench metabolic activity by flash-freezing cell cultures or tissues in liquid nitrogen.

-

Metabolite Extraction: Extract metabolites using a cold solvent mixture, typically methanol/chloroform/water, to precipitate proteins and separate polar and non-polar metabolites.

-

Phase Separation: Centrifuge the mixture to separate the aqueous phase (containing MEP pathway intermediates) from the organic and protein phases.

-

LC-MS/MS Analysis: Analyze the aqueous phase using a triple quadrupole mass spectrometer coupled with a liquid chromatography system. Utilize a suitable column for polar metabolites (e.g., HILIC or ion-pair chromatography).

-

Quantification: Quantify the metabolites by comparing their peak areas to those of known standards, often using stable isotope-labeled internal standards for improved accuracy.

In Vitro Enzyme Assays

Characterizing the kinetic properties of MEP pathway enzymes and screening for inhibitors often involves in vitro assays using purified recombinant enzymes.

Example: DXR (IspC) Assay

This assay spectrophotometrically monitors the NADPH-dependent conversion of DXP to MEP.

Materials:

-

Purified recombinant DXR enzyme

-

1-deoxy-D-xylulose 5-phosphate (DXP) substrate

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DXP in a microplate or cuvette.

-

Initiate the reaction by adding the purified DXR enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law.

Metabolic Engineering of the MEP Pathway for Enhanced Secondary Metabolite Production

The MEP pathway is a prime target for metabolic engineering to overproduce valuable isoprenoids. Strategies often involve a combination of approaches to increase precursor supply and pull flux towards the desired product.

Key Strategies:

-

Overexpression of Rate-Limiting Enzymes: Overexpressing genes encoding rate-limiting enzymes, particularly dxs and dxr, can significantly increase the flux through the pathway.[24]

-

Balancing Pathway Gene Expression: Co-expression of multiple pathway genes can alleviate metabolic bottlenecks and prevent the accumulation of inhibitory intermediates.

-

Enhancing Precursor Supply: Engineering upstream pathways, such as glycolysis and the pentose phosphate pathway, can increase the availability of pyruvate and glyceraldehyde 3-phosphate.[24]

-

Heterologous Expression of Terpene Synthases: Introducing genes for specific terpene synthases from other organisms allows for the production of novel or high-value isoprenoids.

-

Inhibition of Competing Pathways: Blocking or downregulating pathways that compete for precursors can further channel metabolic flux towards the MEP pathway.

Case Study: Isoprenoid Production in E. coli

Escherichia coli is a commonly used host for the microbial production of isoprenoids due to its well-characterized genetics and rapid growth. By overexpressing the entire MEP pathway and a heterologous terpene synthase, significant titers of various isoprenoids, such as lycopene and amorphadiene (a precursor to artemisinin), have been achieved.[25]

| Engineered Strain | Target Product | Key Engineering Strategies | Titer Improvement (fold) |

| E. coli | Isopentenol | Overexpression of ispG and dxs; optimization of glycolysis | 6.2 |

| E. coli | Isoprene | Co-expression of MEP and MVA pathways | 20 (vs. MEP alone) |

| Zymomonas mobilis | Isoprene | Overexpression of dxs, ispG, and ispH | N/A (demonstrated flux increase) |

Table 1: Examples of Metabolic Engineering of the MEP Pathway.

Conclusion and Future Perspectives

The this compound 4-phosphate pathway is a fascinating and fundamentally important metabolic route with profound implications for both basic science and biotechnology. As our understanding of its intricate regulation and enzymatic mechanisms deepens, so too will our ability to harness its power for the sustainable production of a wide range of valuable secondary metabolites. The development of advanced synthetic biology tools and high-throughput analytical techniques will undoubtedly accelerate progress in this exciting field, paving the way for novel pharmaceuticals, renewable chemicals, and advanced biofuels derived from this elegant biosynthetic pathway.

References

- 1. scialert.net [scialert.net]

- 2. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of isoprenoids: studies on the mechanism of 2C-methyl-D-erythritol-4-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and mechanism of this compound 2,4-cyclodiphosphate synthase. An enzyme in the mevalonate-independent isoprenoid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Unravelling the regulatory mechanisms that modulate the MEP pathway in higher plants. | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The effect of MEP pathway and other inhibitors on the intracellular localization of a plasma membrane-targeted, isoprenylable GFP reporter protein in tobacco BY-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. letstalkacademy.com [letstalkacademy.com]

- 22. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - ProQuest [proquest.com]

- 24. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The 2-C-methyl-D-erythritol (MEP) Pathway in Apicomplexan Parasites: A Technical Guide for Drug Discovery

Abstract

Apicomplexan parasites, including the causative agents of malaria (Plasmodium falciparum) and toxoplasmosis (Toxoplasma gondii), represent a significant global health burden. A key vulnerability in these organisms lies within a unique metabolic pathway housed in a relict plastid organelle known as the apicoplast.[1][2] This pathway, the 2-C-methyl-D-erythritol (MEP) pathway, is responsible for the de novo synthesis of isoprenoid precursors.[3][4] Crucially, humans utilize the distinct mevalonate (MVA) pathway for this same purpose, making the MEP pathway an exemplary and highly validated target for selective chemotherapy.[5][6][7] This guide provides an in-depth technical overview of the MEP pathway in apicomplexan parasites, detailing its enzymatic constituents, biological significance, and the methodologies employed to investigate it, with a focus on informing and accelerating drug development efforts.

Introduction: The Apicoplast and Its Essential Metabolic Engine

The discovery of the apicoplast, a non-photosynthetic plastid in most apicomplexan parasites, was a watershed moment in parasitology, revealing a host of prokaryotic-type biochemical pathways absent in their mammalian hosts.[1][8] While this organelle houses several metabolic functions, including fatty acid and heme biosynthesis, its single essential role during the blood stages of parasite infection is the production of the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), via the MEP pathway.[1][3][9][10]

Genetic and chemical studies have unequivocally demonstrated that parasites can survive the complete loss of the apicoplast if their growth medium is supplemented with IPP.[3][10] This highlights the central and indispensable nature of isoprenoid precursor biosynthesis. These precursors are vital for a myriad of downstream cellular processes critical for parasite survival, including:

-

Protein Prenylation: Covalent attachment of farnesyl or geranylgeranyl groups to proteins, essential for their proper localization and function in processes like vesicular trafficking.[2]

-

Ubiquinone Synthesis: Production of the electron carrier Coenzyme Q in the mitochondrial electron transport chain.[3]

-

Dolichol Synthesis: Required for N-linked glycosylation of proteins in the endoplasmic reticulum and the synthesis of GPI protein anchors.[11]

-

Apicoplast Biogenesis: Recent evidence indicates a feedback loop where isoprenoids are themselves required for the maintenance and elongation of the apicoplast membrane.[2]

The stark dichotomy between the parasite's MEP pathway and the host's MVA pathway provides a clear therapeutic window, allowing for the design of inhibitors that are highly specific to the parasite with minimal risk of off-target effects in humans.[5][12]

The Core Pathway: A Step-by-Step Enzymatic Cascade

The MEP pathway converts the glycolytic intermediates pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP through a series of seven core enzymatic reactions, all localized within the apicoplast stroma.[10] The nuclear-encoded enzymes are trafficked to the organelle post-translationally.[3][7]

The MEP Pathway in Apicomplexan Parasites

Caption: Figure 1. The seven-step MEP pathway for isoprenoid precursor synthesis.

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme catalyzes the initial condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). It is considered a key rate-limiting step in the pathway.[10]

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase; IspC): DXR simultaneously reduces and isomerizes DXP to form this compound 4-phosphate (MEP) in an NADPH-dependent reaction.[10][13] This is the first committed step of the pathway and is the target of the well-characterized inhibitor, fosmidomycin.[13][14][15]

-

IspD (this compound 4-phosphate cytidylyltransferase): IspD activates MEP by catalyzing its condensation with cytidine triphosphate (CTP) to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).[12][16][17] Genetic and chemical validation studies have confirmed that IspD is essential and druggable in Plasmodium.[18]

-

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase): This enzyme phosphorylates the C2 hydroxyl group of CDP-ME using ATP, yielding 4-(cytidine 5′-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

IspF (this compound 2,4-cyclodiphosphate synthase): IspF catalyzes the cyclization of CDP-MEP to form this compound 2,4-cyclodiphosphate (MEcPP), releasing cytidine monophosphate (CMP). Genetic studies have shown IspF is essential for bacterial survival, supporting its potential as a drug target.[6]

-

IspG (HMBPP synthase): IspG is a complex iron-sulfur [4Fe-4S] cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP).[19] This reaction requires electrons, which are supplied by the apicoplast's ferredoxin/ferredoxin-NADP+ reductase (FNR) redox system.[20][21]

-

IspH (HMBPP reductase; LytB): The final enzyme in the pathway, IspH, is also a [4Fe-4S] protein that reduces HMBPP to generate a mixture of IPP and DMAPP, the terminal products.[22][23][24][25] Like IspG, it is dependent on the ferredoxin redox system.[20] The potent immunomodulatory molecule HMBPP, an intermediate in this pathway, has been shown to stimulate mosquito feeding, potentially playing a role in parasite transmission.[26][27][28]

The MEP Pathway as a Premier Drug Target

The essentiality of the MEP pathway, coupled with its absence in humans, makes its enzymes prime targets for antimicrobial drug development.[4][7][8]

Clinical Validation: The Fosmidomycin Story

Fosmidomycin, a natural phosphonic acid antibiotic, is a potent inhibitor of DXR (IspC).[14][29] It acts as a slow, tight-binding competitive inhibitor with respect to the substrate, DXP.[29][30] Clinical trials demonstrated that fosmidomycin, particularly in combination with clindamycin, was effective in treating uncomplicated malaria, providing definitive clinical validation for targeting the MEP pathway.[8][14] However, its development has been hampered by a short in-vivo half-life.[31] This has spurred significant efforts to develop new DXR inhibitors and fosmidomycin analogues with improved pharmacokinetic properties.[13][15]

Emerging Targets and Novel Inhibitors

While DXR is the most validated target, other enzymes in the pathway are also under active investigation.

-

IspD: The Malaria Box compound MMV008138 was identified as an inhibitor of P. falciparum growth, with subsequent studies confirming PfIspD as its sole intracellular target.[18][31] This provided crucial chemical validation for IspD.

-

IspH (LytB): As the final and essential enzyme, IspH is an attractive target.[22][23] Various inhibitors that interact with the apical iron of its [4Fe-4S] cluster have been developed, representing a distinct chemical space from DXR inhibitors.[24]

| Inhibitor | Target Enzyme | Organism | Reported IC₅₀ / Potency | Key Insight |

| Fosmidomycin | DXR (IspC) | P. falciparum | 810 nM (whole-cell)[29]; 34 nM (enzyme)[13] | Clinical proof-of-concept for MEP pathway inhibition.[14] |

| FR900098 | DXR (IspC) | P. falciparum | N-acetyl derivative of fosmidomycin with similar activity.[29] | Demonstrates tolerance for modifications at the hydroxamate moiety. |

| Compound 18a | DXR (IspC) | P. falciparum | 13 nM (whole-cell)[13] | A highly potent α,β-unsaturated fosmidomycin analogue.[13] |

| MMV008138 | IspD | P. falciparum | ~1 µM (whole-cell) | Chemical validation of IspD as a druggable target.[18][31] |

| AMBPP | IspH (LytB) | E. coli | Potent inhibitor | A substrate analogue that validates the active site as a druggable pocket.[25] |

Table 1: Selected inhibitors targeting enzymes of the apicomplexan MEP pathway.

Experimental Methodologies for Pathway Investigation

A robust toolkit of experimental protocols is essential for validating targets, screening for inhibitors, and elucidating mechanisms of action.

Workflow for Target-Based Drug Discovery

Caption: Figure 2. A typical workflow for target-based inhibitor discovery.

Protocol: In Vitro Spectrophotometric Assay for DXR (IspC) Activity

This protocol describes a continuous, coupled enzyme assay to measure the activity of recombinant DXR by monitoring the oxidation of NADPH.[32] It is a foundational method for screening potential DXR inhibitors.

Principle: DXR catalyzes the conversion of DXP to MEP, consuming one molecule of NADPH in the process. The decrease in NADPH concentration can be monitored by the corresponding decrease in absorbance at 340 nm.

Materials:

-

Recombinant, purified DXR enzyme (e.g., from P. falciparum or E. coli).

-

Assay Buffer: 100 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM DTT.

-

Substrate: 1-deoxy-D-xylulose 5-phosphate (DXP) solution.

-

Cofactor: NADPH solution.

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well, UV-transparent microplate.

-

Microplate spectrophotometer capable of reading absorbance at 340 nm.[33]

Methodology:

-

Preparation: Prepare stock solutions of DXP (e.g., 10 mM) and NADPH (e.g., 10 mM) in water. Dilute the DXR enzyme in Assay Buffer to the desired working concentration.

-

Assay Setup: In each well of the microplate, add the following in order:

-

85 µL of Assay Buffer.

-

5 µL of NADPH solution (final concentration ~0.5 mM).

-

5 µL of test compound solution or DMSO for control wells.

-

Incubate the plate for 5 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Add 5 µL of DXR enzyme solution to each well. Mix gently.

-

Baseline Reading: Immediately read the absorbance at 340 nm for 2-3 minutes to establish a baseline rate in the absence of substrate.

-

Substrate Addition: Initiate the reaction by adding 5 µL of DXP substrate solution (final concentration ~0.5 mM).

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Determine the percent inhibition for each test compound relative to the DMSO control.

-

Plot percent inhibition against inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Self-Validation & Controls:

-

No Enzyme Control: A well containing all components except DXR should show no change in absorbance.

-

No Substrate Control: A well containing all components except DXP should show no significant NADPH oxidation beyond the baseline.

-

Positive Control Inhibitor: Include a known inhibitor like fosmidomycin to validate assay performance.

Protocol: Metabolic Labeling of Isoprenoids in T. gondii

This protocol allows for the direct assessment of the parasite's de novo lipid synthesis capacity using a radiolabeled precursor. It can be used to confirm the on-target effect of MEP pathway inhibitors.

Principle: Parasites are incubated with a radiolabeled precursor, such as [¹⁴C]-acetate, which is incorporated into fatty acids and isoprenoids via the apicoplast pathways.[34] Inhibition of the MEP pathway will reduce the incorporation of the label into isoprenoid-derived lipids.

Materials:

-

Cultured Toxoplasma gondii tachyzoites (e.g., RH strain).

-

Host cells for parasite culture (e.g., human foreskin fibroblasts, HFFs).

-

Culture medium (e.g., DMEM).

-

[¹⁴C]-acetic acid, sodium salt.

-

Test inhibitor (e.g., fosmidomycin).

-

Lipid extraction solvents: Chloroform, Methanol.

-

Thin-Layer Chromatography (TLC) plates (silica gel).

-

TLC developing solvents (e.g., Chloroform:Methanol:Acetic Acid:Water).

-

Phosphorimager or autoradiography film.

Methodology:

-

Parasite Culture: Grow T. gondii tachyzoites in HFF monolayers until significant lysis is observed. Harvest extracellular parasites by passing the culture supernatant through a 3 µm filter.

-

Inhibitor Treatment: Resuspend the purified tachyzoites in fresh medium. Aliquot parasites into tubes and add the test inhibitor (or DMSO control) at the desired concentration. Pre-incubate for 1 hour.[34]

-

Metabolic Labeling: Add [¹⁴C]-acetate to each tube (e.g., to a final concentration of 5 µCi/mL). Incubate for 4-6 hours at 37°C.

-

Lipid Extraction:

-

Pellet the parasites by centrifugation. Wash twice with cold PBS.

-

Add 1 mL of Chloroform:Methanol (1:2, v/v) to the pellet. Vortex vigorously.

-

Add 0.3 mL of chloroform, vortex. Add 0.3 mL of water, vortex.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and dry it under a stream of nitrogen gas.

-

-

TLC Analysis:

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Spot the extract onto a silica TLC plate.

-

Develop the plate in a chamber with an appropriate solvent system to separate different lipid classes.

-

Dry the plate and expose it to a phosphorimager screen or autoradiography film.

-

-

Data Analysis: Quantify the intensity of the radiolabeled spots corresponding to isoprenoid-derived lipids (e.g., dolichols, ubiquinone precursors). Compare the intensity in inhibitor-treated samples to the DMSO control to determine the effect on de novo synthesis.

Causality and Interpretation: A significant reduction in the incorporation of [¹⁴C]-acetate into specific lipid classes in the presence of a putative MEP pathway inhibitor provides strong evidence of an on-target effect. In Toxoplasma, which can scavenge some isoprenoids from the host, combining this with host pathway inhibitors (like statins) can reveal synergistic effects and further clarify metabolic dependencies.[35][36]

Conclusion and Future Directions

The MEP pathway in apicomplexan parasites remains one of the most compelling and well-validated targets for the development of new anti-infectives. The wealth of structural and biochemical data, combined with clinical proof-of-concept from fosmidomycin, provides a solid foundation for future drug discovery campaigns. Key future directions include:

-

Structural Biology: Solving crystal structures of all apicomplexan MEP pathway enzymes, particularly in complex with inhibitors, will be crucial for structure-based drug design.

-

Novel Chemical Scaffolds: Moving beyond fosmidomycin analogues to discover novel chemical classes for inhibiting DXR, IspD, and the iron-sulfur cluster enzymes IspG/H is a high priority.

-

Targeting the Redox System: The essential ferredoxin/FNR redox system that provides electrons to IspG and IspH represents a novel and potentially vulnerable node for inhibition.[20]

-

Combination Therapies: Exploring synergies between MEP pathway inhibitors and drugs targeting other pathways (e.g., host isoprenoid synthesis, apicoplast housekeeping functions) could yield highly effective, resistance-breaking treatment regimens.

By leveraging the detailed molecular understanding of this essential pathway and employing the robust experimental methodologies outlined here, the scientific community is well-positioned to translate this unique parasitic vulnerability into next-generation therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Critical role for isoprenoids in apicoplast biogenesis by malaria parasites | eLife [elifesciences.org]

- 3. The interdependence of isoprenoid synthesis and apicoplast biogenesis in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New Insight into Isoprenoids Biosynthesis Process and Future Prospects for Drug Designing in Plasmodium [frontiersin.org]

- 5. Isoprenoid biosynthesis enzymes | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenoid precursor biosynthesis offers potential targets for drug discovery against diseases caused by apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The plastid-like organelle of apicomplexan parasites as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Isoprenoid Biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apicoplast-derived isoprenoids are essential for biosynthesis of GPI protein anchors, and consequently for egress and invasion in Plasmodium falciparum | PLOS Pathogens [journals.plos.org]

- 12. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MEPicides: α,β-Unsaturated Fosmidomycin Analogues as DXR Inhibitors against Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular basis of fosmidomycin's action on the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DXR inhibition by potent mono- and disubstituted fosmidomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound 4-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]

- 17. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 18. Plasmodium IspD (this compound 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Reconstituted ferredoxin–MEP pathway of Apicomplexa in Escherichiacoli as an in situ screening platform for inhibitors and essential enzyme mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Toxoplasma gondii apicoplast-resident ferredoxin is an essential electron transfer protein for the MEP isoprenoid-biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploration and validation of diphosphate-based Plasmodium LytB inhibitors using computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Plasmodium falciparum ispH (lytB) gene expression by hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. The Malaria Metabolite HMBPP Does Not Trigger Erythrocyte Terpene Release - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The impact of apicomplexan’s MEP pathway on gene regulation and behaviour of the host | LIDo DTP [lido-dtp.ac.uk]

- 28. Plasmodium metabolite HMBPP stimulates feeding of main mosquito vectors on blood and artificial toxic sources - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. journals.asm.org [journals.asm.org]

- 31. journals.asm.org [journals.asm.org]

- 32. longdom.org [longdom.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Toxoplasma gondii acyl-lipid metabolism: de novo synthesis from apicoplast-generated fatty acids versus scavenging of host cell precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Toxoplasma gondii Relies on Both Host and Parasite Isoprenoids and Can Be Rendered Sensitive to Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Isoprenoid metabolism in apicomplexan parasites - PMC [pmc.ncbi.nlm.nih.gov]

The Tangled Web of Isoprenoid Synthesis: An In-depth Guide to the Evolutionary Origins of the Non-Mevalonate Pathway

Abstract

Isoprenoids, a vast and functionally diverse class of metabolites, are fundamental to life as we know it, playing critical roles in everything from membrane integrity to cellular signaling. The biosynthesis of their universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds via two distinct routes: the classical mevalonate (MVA) pathway and the more recently discovered non-mevalonate, or 2-C-methyl-D-erythritol 4-phosphate (MEP), pathway. This technical guide provides a comprehensive exploration of the evolutionary origins of the MEP pathway, a metabolic route essential for most bacteria, photosynthetic eukaryotes, and apicomplexan parasites, yet absent in humans, making it a prime target for novel therapeutic development. We will delve into the intricate phylogenetic distribution of the MEP pathway, the pivotal roles of endosymbiosis and lateral gene transfer in its dissemination across the domains of life, and the evolutionary pressures that have shaped its retention and diversification. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the evolutionary framework of this critical metabolic pathway.

Introduction: A Tale of Two Pathways

For decades, the MVA pathway was considered the sole route for isoprenoid precursor biosynthesis. However, in the 1990s, isotopic labeling studies in bacteria and plants revealed the existence of an alternative, mevalonate-independent pathway, now known as the MEP pathway.[1] This discovery fundamentally altered our understanding of isoprenoid metabolism and opened new avenues for research, particularly in the fields of infectious disease and herbicide development, due to its strict phylogenetic compartmentalization.[2]

The MVA and MEP pathways are biochemically and genetically distinct, utilizing different starting metabolites and a completely different set of enzymes. The MVA pathway commences with acetyl-CoA, whereas the MEP pathway utilizes pyruvate and glyceraldehyde 3-phosphate.[3] This fundamental difference in precursor utilization likely played a significant role in the evolutionary trajectories of these pathways, offering distinct advantages under varying metabolic conditions.

Phylogenetic Distribution: A Patchwork of Presence and Absence

The distribution of the MVA and MEP pathways across the tree of life is a fascinating mosaic, largely shaped by vertical inheritance, endosymbiotic events, and extensive lateral gene transfer (LGT).[2]

-

Archaea and Fungi: Exclusively utilize the MVA pathway.[4]

-

Animals (Metazoa): Exclusively utilize the MVA pathway.[4]

-

Eubacteria: The vast majority utilize the MEP pathway. However, a number of bacteria, particularly some Gram-positive species, possess the MVA pathway, often as a result of LGT.[2][3] A few bacterial species even possess both pathways.

-

Plants and Algae (Plastid-bearing Eukaryotes): Uniquely, these organisms possess both pathways, which are compartmentalized. The MVA pathway operates in the cytosol, while the MEP pathway is localized to the plastids.[4][5]

-

Apicomplexan Parasites (e.g., Plasmodium falciparum): These organisms, which possess a non-photosynthetic plastid (the apicoplast), rely exclusively on the MEP pathway for isoprenoid biosynthesis.[6]

This distinct distribution is a testament to the complex evolutionary history of these pathways and has profound implications for their exploitation as drug targets. The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antibiotics and antimalarials.[6]

Table 1: Distribution of MEP Pathway Enzymes Across Different Taxa

| Enzyme | Eubacteria | Archaea | Fungi | Metazoa | Plants (Plastids) | Apicomplexa |

| DXS (1-deoxy-D-xylulose-5-phosphate synthase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| IspD (this compound 4-phosphate cytidylyltransferase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| IspE (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| IspF (this compound 2,4-cyclodiphosphate synthase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| IspG (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

| IspH (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase) | ✔ | ❌ | ❌ | ❌ | ✔ | ✔ |

This table provides a generalized overview. Exceptions exist within certain lineages due to lateral gene transfer or gene loss.

The Engines of Evolution: Endosymbiosis and Lateral Gene Transfer

The widespread yet patchy distribution of the MEP pathway is a direct consequence of two major evolutionary forces: endosymbiosis and lateral gene transfer.

Endosymbiotic Origin in Eukaryotes

The presence of the MEP pathway in the plastids of plants and algae is a direct legacy of the primary endosymbiotic event that gave rise to these organelles.[5] Phylogenetic analyses have robustly demonstrated that the genes encoding the MEP pathway enzymes in these eukaryotes were acquired from the cyanobacterial ancestor of the plastid.[5]

However, the story is more complex than a simple wholesale transfer of a cyanobacterial pathway. Detailed phylogenetic studies of individual MEP pathway enzymes have revealed a more intricate, polyphyletic origin. While some enzymes, such as DXR and HDR, clearly group with their cyanobacterial homologs, others, like CMS and CMK, show a closer relationship to Chlamydiae.[5] This suggests a "shopping bag" model of endosymbiosis, where the ancestral eukaryotic host acquired genes from multiple bacterial lineages, including both the cyanobacterial endosymbiont and co-existing chlamydial symbionts or pathogens.

The Role of Lateral Gene Transfer in Prokaryotic Evolution

Lateral gene transfer has been a major driver of innovation and adaptation in the microbial world, and the MEP pathway is no exception. The scattered distribution of this pathway among bacteria, with closely related species sometimes possessing different isoprenoid biosynthesis routes, is strong evidence for the role of LGT.[2] Phylogenetic analyses have confirmed numerous instances of LGT of MEP pathway genes, both between different bacterial phyla and even from bacteria to eukaryotes in some rare cases.[1][2]

For example, the incongruence between the phylogenetic trees of some MEP pathway enzymes (like IspG and IspH) and the organismal phylogeny (based on 16S rRNA) suggests that these genes have not strictly followed a vertical line of descent.[1] Instead, they have been "horizontally" transferred between different bacterial lineages, allowing for the rapid acquisition of this important metabolic capability.

Evolutionary Pressures and Selective Advantages

The retention and diversification of the MEP pathway in various lineages suggest that it confers specific selective advantages over the MVA pathway under certain conditions.

-

Precursor Availability: The MEP pathway's reliance on pyruvate and glyceraldehyde 3-phosphate, central intermediates of glycolysis, may be advantageous in organisms with high glycolytic flux.[3]

-

Energetics and Redox Balance: The MEP pathway is generally considered more energy-efficient than the MVA pathway, with a higher theoretical carbon yield from glucose.[7]

-

Oxygen Sensitivity and Oxidative Stress Response: The final two enzymes of the MEP pathway, IspG and IspH, are iron-sulfur cluster proteins that are sensitive to oxidative stress.[1][8] This has led to the hypothesis that the MEP pathway may also function as a sensor and response system for oxidative stress. The accumulation of the MEP pathway intermediate MEcPP under oxidative conditions supports this notion.[8]

-

Metabolic Flexibility: In organisms that possess both pathways, such as Mycobacterium marinum, the MEP pathway is essential, while the MVA pathway appears to be dispensable under normal conditions but may provide metabolic flexibility under specific stressors like peroxide stress.[8][9]

Methodologies for Studying the Evolutionary Origin of the MEP Pathway

Elucidating the evolutionary history of a metabolic pathway like the MEP pathway requires a multi-pronged approach that combines computational and experimental techniques.

Comparative Genomics: Uncovering the Genetic Blueprint

Comparative genomics is a powerful tool for inferring the evolutionary history of metabolic pathways by comparing the gene content and organization of different organisms.

Step-by-Step Protocol for Comparative Genomic Analysis of the MEP Pathway:

-

Genome Data Acquisition: Obtain complete or draft genome sequences of a diverse set of organisms from public databases such as NCBI GenBank or the Joint Genome Institute (JGI).

-

Gene Annotation: Annotate the genomes to identify protein-coding genes. This can be done using automated annotation pipelines like Prokka or RAST.

-

Homology Searching: Use BLASTp or similar tools to search for homologs of the seven MEP pathway enzymes in the annotated genomes. Use well-characterized protein sequences from organisms like E. coli as queries.

-

Pathway Reconstruction: Based on the presence or absence of the MEP pathway genes, reconstruct the pathway for each organism. This can be visualized using tools like KEGG (Kyoto Encyclopedia of Genes and Genomes).

-

Pangenome Analysis: For a group of related species, perform a pangenome analysis to identify the core genome (genes present in all strains), the accessory genome (genes present in some but not all strains), and unique genes. This can help identify instances of gene gain and loss, including potential LGT events. Tools like Roary can be used for this purpose.

-

Synteny Analysis: Compare the genomic regions flanking the MEP pathway genes in different organisms to assess the conservation of gene order (synteny). Conserved synteny suggests vertical inheritance, while a lack of synteny can be indicative of LGT.

Phylogenetic Analysis: Tracing the Lines of Descent

Phylogenetic analysis is essential for reconstructing the evolutionary relationships between genes and inferring events like LGT and endosymbiosis.

Step-by-Step Protocol for Phylogenetic Analysis of MEP Pathway Enzymes using MEGA:

-

Sequence Retrieval: Obtain protein sequences of the MEP pathway enzymes from a wide range of taxa from databases like NCBI or UniProt.

-

Multiple Sequence Alignment: Align the homologous sequences using a program like ClustalW or MUSCLE, which are integrated into the MEGA (Molecular Evolutionary Genetics Analysis) software.[10][11][12][13] The alignment is a critical step, as it establishes the positional homology between the sequences.

-

Model Selection: Determine the best-fit model of protein evolution for the aligned sequences. MEGA provides a tool for this, which evaluates different models based on criteria like the Bayesian Information Criterion (BIC) or the Akaike Information Criterion (AIC).

-

Phylogenetic Tree Construction: Construct the phylogenetic tree using methods like Maximum Likelihood (ML) or Neighbor-Joining (NJ). The ML method is generally preferred for its statistical robustness.

-

Bootstrap Analysis: Assess the statistical support for the branches of the phylogenetic tree using bootstrap analysis (typically with 1000 replicates). Bootstrap values indicate the percentage of times a particular branching pattern is observed in the resampled datasets.

-

Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree and interpret the evolutionary relationships. Look for incongruences between the gene tree and the accepted species tree, which can be strong evidence for LGT.

Conclusion and Future Directions

The evolutionary history of the non-mevalonate pathway is a compelling narrative of molecular innovation, shaped by ancient endosymbiotic events and the continuous exchange of genetic material through lateral gene transfer. This intricate evolutionary tapestry has resulted in a phylogenetically restricted metabolic pathway that is essential for a wide range of organisms, including many important human pathogens. A deep understanding of the evolutionary origins and diversification of the MEP pathway is not only of fundamental scientific interest but also provides a critical foundation for the rational design of novel antimicrobial and antiparasitic drugs.

Future research in this area will undoubtedly benefit from the ever-increasing wealth of genomic and metagenomic data, which will allow for a more fine-grained analysis of the distribution and evolution of the MEP pathway in diverse and previously uncultured organisms. Furthermore, experimental evolution studies, combined with advanced metabolic modeling and synthetic biology approaches, will provide new insights into the adaptive advantages of the MEP pathway and the functional consequences of its evolutionary diversification.

References

- 1. Frontiers | Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway [frontiersin.org]

- 2. The role of lateral gene transfer in the evolution of isoprenoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]